Welcome to the BenchChem Online Store!
molecular formula C9H15N5 B8759859 4-(1-cyclopropyl-1H-tetrazol-5-yl)piperidine

4-(1-cyclopropyl-1H-tetrazol-5-yl)piperidine

Cat. No. B8759859
M. Wt: 193.25 g/mol
InChI Key: ILQOXFBSPBAIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08354403B2

Procedure details

The title compound from Step B above (200 mg, 0.68 mmol) was dissolved in 4 M HCl in dioxane (4.0 mL) and stirred at RT for 1 h. The product was concentrated under reduced pressure and dried under high vacuum to the title compound (i-37) (127 mg, 96%). ESI-MS calculated for C9H15N5: Exact Mass: 193.13. Found 194.14.
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:8]([CH:9]3[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]3)=[N:7][N:6]=[N:5]2)[CH2:3][CH2:2]1>Cl.O1CCOCC1>[CH:1]1([N:4]2[C:8]([CH:9]3[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]3)=[N:7][N:6]=[N:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N1N=NN=C1C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under high vacuum to the title compound (i-37) (127 mg, 96%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CC1)N1N=NN=C1C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.